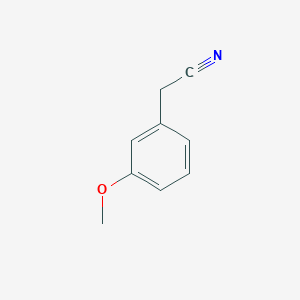

(3-Methoxyphenyl)acetonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKNAUOWEJWGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173704 | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19924-43-7 | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19924-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019924437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19924-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxyphenyl Acetonitrile

Nucleophilic Cyanation Approaches

The most prevalent method for synthesizing (3-Methoxyphenyl)acetonitrile is through the nucleophilic substitution reaction of a 3-methoxybenzyl halide with a cyanide salt. ontosight.ai This approach is favored for its directness and relatively high yields.

Optimization of Nucleophilic Substitution Reactions Utilizing 3-Methoxybenzyl Chloride

The reaction between 3-methoxybenzyl chloride and sodium cyanide is a cornerstone of this compound synthesis. chemicalbook.com Optimization of this reaction is critical for maximizing yield and purity. Key parameters that are manipulated include temperature, solvent, and the molar ratio of reactants.

A typical procedure involves dissolving sodium cyanide in a solvent like water or acetone (B3395972) and then adding 3-methoxybenzyl chloride. The reaction is generally heated to facilitate the substitution. For instance, a procedure involves heating a solution of sodium cyanide in water to 70°C before the dropwise addition of 3-methoxybenzyl chloride over two hours. The temperature is then elevated to between 75-85°C and maintained for four hours to drive the reaction to completion. chemicalbook.com Using a slight molar excess of sodium cyanide, typically around 5%, can also enhance the reaction's completion.

Interactive Data Table: Key Parameters for Cyanation of 3-Methoxybenzyl Chloride

| Parameter | Value | Purpose |

|---|---|---|

| Reactant 1 | 3-Methoxybenzyl Chloride | The electrophilic substrate. |

| Reactant 2 | Sodium Cyanide | The nucleophile source. |

| Solvent | Water or Acetone | Dissolves reactants and facilitates the reaction. |

| Temperature | 70-85°C | Increases reaction rate. |

| Reaction Time | 4 hours | Ensures completion of the reaction. |

| Molar Ratio (NaCN:Chloride) | ~1.05 : 1.0 | Drives the equilibrium towards the product. |

Mechanistic Elucidation of Cyanation Pathways, Including SN2 Reaction Dynamics

The cyanation of 3-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction. While both SN1 and SN2 mechanisms are theoretically possible for benzyl (B1604629) halides, the reaction with a strong nucleophile like the cyanide ion predominantly proceeds via an SN2 pathway. masterorganicchemistry.comsciencemadness.org

In the SN2 mechanism, the cyanide ion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This concerted process involves the simultaneous formation of the new carbon-cyanide bond and the breaking of the carbon-chlorine bond. The reaction rate is dependent on the concentration of both the 3-methoxybenzyl chloride and the cyanide ion, which is characteristic of an SN2 reaction. masterorganicchemistry.comresearchgate.net The presence of the methoxy (B1213986) group in the meta position does not significantly hinder the backside attack, allowing the SN2 reaction to proceed efficiently. While a competing SN1 pathway, involving the formation of a stable benzylic carbocation, is possible, it is considered less significant under typical reaction conditions with a highly nucleophilic cyanide source. sciencemadness.org

Investigations into Reaction Kinetics and Yield Enhancements in Cyanation

The kinetics of the cyanation of benzyl chlorides are generally second-order, consistent with the SN2 mechanism. researchgate.net The rate of reaction is influenced by several factors, including the solvent and the presence of any catalysts. For instance, the rate constant for the SN2 reaction of benzyl chloride with cyanide ion has been shown to decrease with the addition of water to aprotic polar solvents like DMF. researchgate.net

Yield enhancements in the synthesis of this compound can be achieved through careful control of reaction conditions. Maintaining the optimal temperature range of 75-85°C is crucial to minimize the formation of byproducts. chemicalbook.com The use of phase-transfer catalysts can also be a strategy to improve the reaction between the aqueous cyanide solution and the organic benzyl chloride phase, although this is not always necessary for this specific substrate. Furthermore, efficient purification techniques, such as distillation of the crude product, are essential to obtain a high-purity final product. A reported yield for the reaction of 3-methoxybenzyl chloride with sodium cyanide in water is as high as 92.5%. chemicalbook.com

Alternative Synthetic Routes and Their Comparative Analysis

While nucleophilic cyanation of 3-methoxybenzyl chloride is the dominant synthetic route, alternative methods have been explored, each with its own advantages and disadvantages.

Grignard Reaction Pathways Involving 3-Methoxyphenylmagnesium Bromide

A conceptually different approach involves the use of a Grignard reagent. In this pathway, 3-methoxyphenylmagnesium bromide is prepared from 3-bromomethoxybenzene and magnesium metal. chemie-brunschwig.chrsc.org This Grignard reagent is then reacted with a cyanating agent like chloroacetonitrile (B46850) or cyanogen (B1215507) chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the cyanating agent. masterorganicchemistry.com

While this method provides a valid alternative, it is often associated with lower yields, typically in the range of 70-75%, due to the potential for competing side reactions. The Grignard reagent is highly reactive and can react with any acidic protons present in the reaction mixture or with the nitrile product itself under certain conditions. masterorganicchemistry.com

Condensation Reactions in this compound Synthesis

While the most prevalent synthesis of this compound involves nucleophilic substitution, condensation reactions represent an alternative, albeit less direct, pathway. Typically, these reactions are employed to build more complex molecules from simpler precursors. For instance, aldol-type condensation reactions can be used to generate chalcone (B49325) precursors, which can then be further transformed into nitrile-containing compounds. nih.gov

In the broader context of phenylacetonitrile (B145931) synthesis, condensation reactions are key. The condensation of p-methoxyphenylacetonitrile with cyclohexanone, for example, is facilitated by a phase transfer catalyst to produce 1-[cyano-(-p-methoxyphenyl)methyl]cyclohexanol. google.com This highlights the utility of condensation reactions in functionalizing the carbon atom adjacent to the nitrile group. While direct synthesis of this compound via a one-step condensation is not the standard approach, multi-step syntheses can incorporate condensation steps to build the required carbon skeleton before the introduction or modification of the nitrile group.

Multi-step Transformations from Aromatic Precursors

The synthesis of this compound is frequently accomplished through multi-step transformations starting from readily available aromatic precursors. A common and efficient route begins with 3-methoxybenzyl alcohol.

This two-step process involves:

Conversion to Benzyl Chloride : 3-Methoxybenzyl alcohol is first converted to 3-methoxybenzyl chloride. This is often achieved by reacting the alcohol with an agent like thionyl chloride or concentrated hydrochloric acid.

Another potential multi-step pathway could start from a different aromatic precursor, such as vanillin. This would require more complex transformations, including modifications to the aldehyde and hydroxyl groups, before the final cyanation step. google.com The choice of precursor and synthetic route is often dictated by the availability of starting materials, cost, and desired scale of production.

Table 1: Example Parameters for Cyanation of 3-Methoxybenzyl Chloride chemicalbook.com

| Parameter | Value |

| Reactants | 3-Methoxybenzyl chloride, Sodium cyanide |

| Solvent | Water |

| Temperature | 70–85°C |

| Reaction Time | 4 hours |

| Yield | ~92.5% |

Industrial-Scale Synthesis Research and Process Intensification of this compound

On an industrial scale, the synthesis of this compound is optimized for efficiency, safety, and environmental sustainability. Research focuses on process intensification, which involves developing innovative technologies and methodologies to improve manufacturing processes.

Applications of Continuous Flow Reactor Technologies

The adoption of continuous flow reactors marks a significant advancement in the industrial production of this compound. Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters. nih.govresearchgate.net

Key advantages include :

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for excellent heat exchange and efficient mixing of reactants.

Reduced Reaction Times : The cyanation of 3-methoxybenzyl chloride can be completed in 2–3 hours in a continuous flow system, a notable reduction from the 4 hours required in a batch process. chemicalbook.com

Consistent High Yields : Despite the shorter reaction time, yields are maintained at over 90%.

Improved Safety : The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents like cyanides under industrial conditions. nih.gov

This technology enables a more streamlined, automated, and cost-effective manufacturing process. beilstein-journals.org

Strategies for Waste Management and Byproduct Utilization (e.g., Cyanide Regeneration)

Effective waste management is a critical component of the industrial synthesis of this compound, particularly concerning cyanide-containing byproducts. To mitigate environmental impact and improve process economy, strategies for cyanide regeneration have been developed.

A key method involves treating the aqueous cyanide waste stream. chemicalbook.com The process is as follows:

The cyanide-containing aqueous layer is collected. chemicalbook.com

This waste is transferred to a pressurized autoclave. chemicalbook.com

Sodium hydroxide (B78521) (NaOH) is added, and the mixture is heated to high temperatures (130-140°C) for several hours. chemicalbook.com

This treatment regenerates sodium cyanide, which can then be reused in the synthesis process, creating a closed-loop system that minimizes waste.

This approach not only detoxifies the effluent but also recovers a valuable reagent, aligning with the principles of a circular economy.

Solvent Recovery and Recycling Methodologies in Production

Solvent use is a major factor in the environmental footprint of chemical manufacturing. In the production of this compound, particularly when using organic solvents like acetone, robust solvent recovery systems are implemented. orgsyn.org

The primary method for solvent recovery is distillation. chemicalbook.com After the reaction is complete and the product is separated, the remaining mother liquor is subjected to distillation. chemicalbook.com This process effectively separates the volatile solvent from non-volatile residues. Industrial adaptations of this process can achieve high efficiency, with reports of reclaiming over 95% of the acetone used. The recovered solvent can then be recycled back into the production process, significantly reducing fresh solvent consumption, waste disposal costs, and environmental emissions.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Methoxyphenyl Acetonitrile

Oxidative Transformations of the Nitrile Moiety to Carboxylic Acids

The nitrile group of (3-Methoxyphenyl)acetonitrile can be transformed into a carboxylic acid moiety through oxidation. This conversion is a fundamental reaction in organic synthesis, yielding (3-Methoxyphenyl)acetic acid. The reaction typically involves the use of strong oxidizing agents that can effect the conversion of the nitrile. Common reagents for this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation process effectively replaces the nitrogen atom of the nitrile with two oxygen atoms to form the carboxyl group.

Another pathway involves the hydrolysis of the nitrile group to a carboxylic acid, which can be considered a formal oxidation at the carbon atom of the nitrile. tandfonline.com This hydrolytic conversion can be achieved under either acidic or basic conditions, often requiring heat. For instance, treatment with an aqueous base like potassium hydroxide (B78521), followed by acidification, successfully yields the corresponding carboxylic acid. tandfonline.com

Table 1: Oxidative/Hydrolytic Conversion to Carboxylic Acid

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Aqueous KOH; 2. HCl | (3-Methoxyphenyl)acetic acid | Hydrolysis |

| This compound | Potassium permanganate or Chromium trioxide | 3-Methoxybenzoic acid | Oxidation |

Reductive Conversions of the Nitrile Group to Primary Amines

The nitrile functionality of this compound is readily susceptible to reduction, providing a direct route to the corresponding primary amine, 2-(3-methoxyphenyl)ethan-1-amine. This transformation is crucial for the introduction of an aminoethyl side chain, a common structural motif in pharmacologically active molecules.

Several reducing agents can accomplish this conversion. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. A more recent method involves the use of borohydrides in conjunction with a Raney nickel catalyst, which offers a milder and safer alternative, avoiding the need for high-pressure equipment. google.com The reduction process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Table 2: Reduction of Nitrile to Primary Amine

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(3-methoxyphenyl)ethan-1-amine |

| This compound | H₂, Raney Nickel or Pd/C | 2-(3-methoxyphenyl)ethan-1-amine |

| This compound | Borohydride, Raney Nickel | 2-(3-methoxyphenyl)ethan-1-amine |

Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur at the positions ortho and para to the methoxy (B1213986) group (positions 2, 4, and 6). For example, bromination using bromine in the presence of a Lewis acid would be expected to yield mono- or di-brominated products at these activated positions. Similarly, nitration with nitric acid under acidic conditions would introduce a nitro group at the ortho and para positions relative to the methoxy substituent.

Table 3: Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Expected Major Product(s) | Directing Group |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromo-(3-methoxyphenyl)acetonitrile derivatives (substitution at C2, C4, C6) | -OCH₃ (ortho, para-directing) |

| Nitration | HNO₃, H₂SO₄ | Nitro-(3-methoxyphenyl)acetonitrile derivatives (substitution at C2, C4, C6) | -OCH₃ (ortho, para-directing) |

Hydrolytic Pathways of the Nitrile Functionality and Derivative Formation

The hydrolysis of the nitrile group in this compound is a versatile transformation that can lead to different products depending on the reaction conditions. As mentioned previously, complete hydrolysis under acidic or basic conditions yields (3-Methoxyphenyl)acetic acid. tandfonline.com

Partial hydrolysis, typically under controlled acidic or basic conditions, can afford the corresponding amide, (3-methoxyphenyl)acetamide. This reaction involves the addition of one molecule of water across the nitrile triple bond. Further hydrolysis of the amide then leads to the carboxylic acid. This stepwise hydrolysis allows for the selective synthesis of either the amide or the carboxylic acid. For instance, biocatalytic hydrolysis using nitrilase enzymes can provide a mild and selective method for converting nitriles to amides or acids. smolecule.com

Role as a Precursor in Complex Organic Transformations and Derivative Synthesis

This compound is a key building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical field. lookchem.com Its utility stems from the reactivity of both the nitrile group and the benzylic position (the CH₂ group).

The active methylene (B1212753) group can be deprotonated by a suitable base to form a carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, such as alkylations. A notable example is the bis-alkylation of this compound, which serves as a key step in the synthesis of 4,4-disubstituted 6-hydroxy-tetrahydroisoquinolines, a scaffold for potential estrogen receptor modulators. tue.nl

Following the modification of the carbon skeleton, the nitrile group can be further transformed. For instance, after alkylation, the nitrile can be reduced to a primary amine, which then undergoes cyclization reactions, such as the Pictet-Spengler reaction, to form heterocyclic systems. tue.nl This combination of benzylic functionalization followed by nitrile transformation highlights the role of this compound as a versatile precursor for constructing complex molecular architectures. smolecule.comtue.nl

Applications of 3 Methoxyphenyl Acetonitrile in Advanced Organic Synthesis and Materials Science Research

Precursor in Pharmaceutical Synthesis Research

The utility of (3-Methoxyphenyl)acetonitrile as a starting material is particularly significant in medicinal chemistry, where it enables the construction of novel molecules with potential therapeutic properties.

This compound is a key precursor in the laboratory-scale synthesis of various biologically active compounds. lookchem.com Its chemical reactivity allows for transformations into molecules with diverse pharmacological applications. Research has demonstrated its use in creating new immunogens and agents with antispasmodic properties. lookchem.comsigmaaldrich.com For instance, it has been used as a starting material for the synthesis of α-sec-butyl-3-methoxy phenylacetonitrile (B145931), which has been investigated for its activity as an antispasmodic agent. lookchem.comsigmaaldrich.com Other complex molecules synthesized from this precursor include new immunogens for homovanillic acid and β,β′-cyclobisalkylated melatoninergic phenylalkylamides. lookchem.comsigmaaldrich.comchemicalbook.com

Table 1: Examples of Biologically Active Molecules Synthesized from this compound

| Synthesized Compound | Investigated Biological Application |

|---|---|

| New immunogen for Homovanillic acid | Immunological Research |

| β,β′-cyclobisalkylated melatoninergic phenylalkylamides | Melatoninergic System Research |

The core structure of this compound is of interest in the design of psychoactive compounds. While the broader class of phenylacetonitriles serves as precursors for various pharmaceuticals, the specific derivatization of this compound for the development of antidepressant drugs is a specialized area of research. The molecular framework offers a scaffold that can be chemically modified to target neurological pathways associated with mood regulation. However, detailed studies focusing specifically on the conversion of this compound into antidepressant candidates are part of ongoing research explorations rather than established synthesis routes.

A significant application of this compound in medicinal chemistry is its role as a synthetic intermediate for producing isoflavones. lookchem.com Isoflavones are a class of compounds studied for their potential anti-cancer properties. lookchem.com Research has shown that isoflavones synthesized using this precursor can inhibit the proliferation of epithelial cells and induce apoptosis (programmed cell death) in vitro. lookchem.comchemicalbook.com These biological activities are crucial markers for potential anti-cancer agents, making this compound a valuable component in the development of new treatments for various diseases, including cancer. lookchem.com

Applications in Agrochemical Development as an Intermediate

Beyond pharmaceuticals, this compound serves as an important intermediate in the agrochemical sector. cymitquimica.com Its own intrinsic biological activity has also been a subject of study. Research has identified this compound as a natural phytotoxin isolated from the seed meal of meadowfoam (Limnanthes alba). nih.gov

This phytotoxic activity suggests potential applications as a natural herbicide. In laboratory bioassays, this compound was found to inhibit the radicle elongation of velvetleaf and wheat. nih.gov The concentration required to inhibit growth by 50% (I50) was approximately 4 x 10⁻⁴ M for velvetleaf and 7 x 10⁻⁴ M for wheat, demonstrating its potential as a lead compound in the development of new weed management solutions. nih.gov

Table 2: Phytotoxic Activity of this compound

| Plant Species | Measurement | I50 Value (Concentration for 50% Inhibition) |

|---|---|---|

| Velvetleaf (Abutilon theophrasti) | Radicle Elongation | ~ 4 x 10⁻⁴ M |

Utilization in Advanced Materials Formulation

The chemical structure of this compound also lends itself to applications in materials science, although this remains an emerging area of research.

The potential for using this compound in the formulation of specialty polymers and resins is an area of growing interest. The nitrile and phenyl groups can be functionalized or incorporated into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. The exploration of its use as a monomer or modifying agent in polymerization processes represents a frontier for creating advanced materials. However, specific examples of polymers and resins derived directly from this compound and their enhanced properties are currently the focus of academic and industrial investigation.

Formation of Metal Complexes (e.g., Unsymmetrical Palladium(II) Pincer Complexes)

While specific research detailing the use of this compound as a primary ligand in the formation of unsymmetrical Palladium(II) pincer complexes is not extensively documented, the role of nitrile-containing compounds in this area of organometallic chemistry is well-established. Nitriles, such as acetonitrile (B52724) and benzonitrile, are classified as L-type, charge-neutral Lewis bases that serve as labile ligands in the synthesis of transition metal complexes. wikipedia.org Their utility stems from their ability to coordinate with a metal center and then be easily displaced by a stronger-binding ligand, such as a tridentate pincer ligand.

In the synthesis of palladium(II) pincer complexes, nitrile-palladium adducts are common starting materials. For example, precursors like bis(acetonitrile)palladium(II) dichloride, [PdCl2(CH3CN)2], or tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd(MeCN)42, are frequently employed. researchgate.netuu.nl The synthetic strategy involves reacting these palladium-nitrile complexes with a pincer ligand. The pincer ligand chelates to the palladium center, displacing the weakly bound acetonitrile ligands to form a stable, cyclometalated structure. nih.gov

The nitrile functionality itself can be activated upon coordination to a palladium center, making the nitrile group susceptible to nucleophilic attack. wikipedia.org This reactivity is harnessed in various catalytic transformations, such as the palladium-catalyzed hydration of nitriles to amides. rsc.orgrsc.org Furthermore, the nitrile group can act as a directing group in palladium-catalyzed reactions, controlling the regioselectivity of certain organic transformations. researchgate.net

Given these principles, this compound, with its accessible nitrile group, possesses the fundamental properties to act as a ligand in the formation of palladium complexes. It could function as a labile, solvent-like ligand in a manner analogous to acetonitrile, facilitating the synthesis of pincer complexes by being easily substituted by the incoming pincer ligand.

Role as a Reagent in Analytical Method Development for Substance Identification and Quantification

This compound plays a crucial role in analytical chemistry, primarily by serving as a certified reference standard. cymitquimica.com The development of robust and accurate analytical methods for the identification and quantification of a specific chemical substance is fundamentally reliant on the availability of a pure, well-characterized standard of that substance.

In analytical method development, this compound is used to:

Establish Chromatographic Retention Times: In techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), injecting a pure standard of this compound allows analysts to determine its precise retention time—the time it takes for the compound to travel through the chromatographic column under a specific set of conditions (e.g., temperature program, mobile phase composition, flow rate). This retention time becomes a key identifying characteristic of the compound in subsequent analyses of complex mixtures.

Generate Reference Mass Spectra: When coupled with Mass Spectrometry (MS), the pure standard is used to generate a reference mass spectrum. This spectrum shows the unique fragmentation pattern of the molecule upon ionization and serves as a "fingerprint" for its unambiguous identification. Publicly available databases, such as the NIST Chemistry WebBook, contain spectral data for this compound that can be used for comparison. nist.gov

Create Calibration Curves for Quantification: For quantitative analysis, a series of solutions with known concentrations of this compound are prepared and analyzed. The instrumental response (e.g., peak area) is plotted against the concentration to create a calibration curve. This curve is then used to accurately determine the concentration of this compound in unknown samples by measuring their instrumental response.

The commercial availability of this compound with high purity, often 99% or greater, is essential for the precision and accuracy of these analytical applications. sigmaaldrich.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19924-43-7 sigmaaldrich.com |

| Molecular Formula | C₉H₉NO lookchem.com |

| Molecular Weight | 147.17 g/mol sigmaaldrich.com |

| Appearance | Clear colorless to slightly yellow liquid lookchem.com |

| Boiling Point | 164-165 °C at 20 mmHg sigmaaldrich.com |

| Density | 1.054 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.532-1.5402 sigmaaldrich.comlookchem.com |

| Flash Point | 98 °C (208.4 °F) - closed cup sigmaaldrich.com |

Contributions to Flavor and Fragrance Research through Aromatic Properties

The contribution of this compound to the field of flavor and fragrance is linked to its inherent aromatic structure and its identification as a naturally occurring volatile organic compound. Research has shown its presence in plants such as meadowfoam (Limnanthes alba) and maca (Lepidium meyenii). nih.govsigmaaldrich.com The identification of volatile compounds in natural sources is a cornerstone of flavor and fragrance research, providing blueprints for understanding complex aromas and for the potential synthesis of new sensory ingredients.

The molecular structure of this compound is indicative of its potential aromatic properties. It possesses a methoxy-substituted benzene (B151609) ring, a common feature in many well-known aroma chemicals. nih.govresearchgate.net One of its synonyms, "m-Anisonitrile," suggests a possible connection to the scent profile of anisole, which is characterized by an anise or licorice-like aroma. lookchem.com

In flavor and fragrance research, compounds like this compound are of interest for several reasons:

Discovery of New Aroma Chemicals: Natural products serve as inspiration for new synthetic aroma ingredients. By studying the structure-odor relationships of naturally occurring molecules, chemists can design novel compounds with desirable fragrance characteristics.

Use as a Synthetic Intermediate: As a versatile chemical building block, this compound can be used in the synthesis of more complex molecules intended for use as flavor or fragrance ingredients. sigmaaldrich.comchemicalbook.com

While detailed sensory panel evaluations of this compound are not widely published, its natural occurrence and structural features ensure its relevance to ongoing research into the chemical basis of taste and smell.

Investigation of the Biological Activity and Mechanistic Basis of 3 Methoxyphenyl Acetonitrile

Enzyme Inhibition Studies and Characterization

Information regarding specific enzyme inhibition studies for (3-Methoxyphenyl)acetonitrile is not available in the reviewed scientific literature.

Modulation of Specific Metabolic Pathways

The specific mechanisms by which this compound may modulate metabolic pathways have not been detailed in the available research. While the metabolism of xenobiotics often involves pathways such as those mediated by cytochrome P450 enzymes, direct evidence of modulation by this compound is not presently documented nih.gov.

Phytotoxic Effects and Potential as a Natural Herbicide

The potential of naturally occurring plant compounds to act as herbicides is an area of significant agricultural research. Allelopathy, the process by which a plant releases chemicals that inhibit the growth of another, is a key focus of these investigations.

Inhibition of Plant Growth in Target Species (e.g., Velvetleaf, Wheat)

Velvetleaf (Abutilon theophrasti) is a highly competitive weed known to inhibit the growth of various crops, including wheat mdpi.comucanr.edu. Studies have demonstrated that aqueous extracts from velvetleaf can significantly inhibit the germination and growth of wheat seedlings mdpi.com. This inhibitory action is attributed to the release of allelopathic chemicals ucanr.eduresearchgate.net. While this compound is a known allelochemical, its specific role as the primary phytotoxic agent in velvetleaf extracts against wheat has not been definitively established in the reviewed literature.

Elucidation of Concentration-Dependent Growth Inhibition Mechanisms

The allelopathic effects of plant extracts are typically dependent on the concentration of the active compounds mdpi.com. Research on velvetleaf extracts confirms a dose-dependent inhibition of seed germination and seedling growth in wheat. As the concentration of the extract increases, the inhibitory effect becomes more pronounced mdpi.comresearchgate.net. For instance, a 10 mg·mL⁻¹ water extract of velvetleaf was found to have the strongest inhibitory effect on wheat growth compared to lower concentrations mdpi.com. This suggests that the underlying mechanism of phytotoxicity is directly related to the quantity of the allelochemicals present.

Plant Growth Promotion Effects

Contrary to its phytotoxic potential, this compound has also been shown to promote growth in certain plant species when applied under specific conditions.

Efficacy as a Foliar Spray in Enhancing Plant Biomass (e.g., Lime Basil, Spearmint, Cuphea, French Marigold)

Studies have demonstrated that this compound (3-MPAN) can act as a plant growth promoter when applied as a foliar spray to several greenhouse plants researchgate.net. The application of 3-MPAN led to significant increases in biomass for multiple species.

For French Marigold (Tagetes patula), seedlings treated with 0.37 mM and 0.73 mM foliar sprays showed increases in fresh and dry weights of 34.1% and 37.1%, respectively, when compared to untreated control plants researchgate.net.

Lime Basil (Ocimum americanum) exhibited an increase in shoot height, as well as fresh and dry weight, across all tested 3-MPAN spray treatments researchgate.net.

Spearmint (Mentha spicata) cuttings experienced the most substantial benefit from a 2.2 mM treatment, which resulted in an 80% increase in fresh weight and a 68% increase in dry weight compared to the controls researchgate.net. Furthermore, analysis of the essential oil from treated spearmint showed that 3-MPAN application did not negatively impact secondary metabolism and, in some cases, increased the concentration of (-)-carvone researchgate.net.

No specific data was found regarding the effect of this compound on Cuphea .

The table below summarizes the growth-promoting effects of this compound foliar spray on various plant species.

Table 1: Effect of this compound (3-MPAN) Foliar Spray on Plant Biomass

| Plant Species | 3-MPAN Concentration | % Increase in Fresh Weight | % Increase in Dry Weight |

|---|---|---|---|

| French Marigold | 0.37 mM | 34.1% | Not Specified |

| French Marigold | 0.73 mM | Not Specified | 37.1% |

Optimization of Application Concentrations for Maximizing Growth Enhancement

The application of this compound for growth enhancement in plants is predicated on its potential auxin-like activity. Phenylacetonitrile (B145931) and its derivatives can mimic the effects of natural auxins, a class of plant hormones that play a crucial role in various developmental processes. Research on benzyl (B1604629) cyanide (phenylacetonitrile) in Arabidopsis thaliana has shown that its auxin-like effects are a result of its conversion to phenylacetic acid (PAA), a naturally occurring auxin, through the action of plant enzymes called nitrilases frontiersin.org. This bioactivation suggests that this compound is likely converted in planta to (3-Methoxyphenyl)acetic acid, which then elicits a hormonal response.

Detailed experimental studies are required to determine the optimal concentration range for this compound. Such studies would involve treating plants with a gradient of concentrations and measuring key growth parameters. A hypothetical concentration-response curve would likely show a stimulatory phase at lower concentrations followed by an inhibitory phase as concentrations increase.

Table 1: Hypothetical Dose-Response for this compound on Plant Growth Parameters This table is illustrative and based on typical auxin responses, as specific experimental data for this compound is not available.

| Concentration (µM) | Primary Root Length (% of Control) | Adventitious Root Formation (Score 0-5) | Overall Biomass (% of Control) |

| 0.1 | 110% | 1 | 105% |

| 1 | 125% | 3 | 115% |

| 10 | 90% | 5 | 100% |

| 50 | 60% | 4 | 85% |

| 100 | 30% | 2 | 65% |

Molecular Mechanisms of Action in Biological Systems

Identification of Specific Molecular Targets and Receptor Interactions

The primary molecular mechanism of this compound in plants is believed to be indirect, functioning as a pro-auxin. The direct molecular target is the nitrilase enzyme system within the plant, which catalyzes the hydrolysis of the nitrile group to a carboxylic acid frontiersin.org.

Initial Target (Enzymatic): The this compound molecule is first recognized and processed by nitrilases (specifically, enzymes of the NIT1-NIT3 subgroup in Brassicaceae) frontiersin.org.

Bioactivation: This enzymatic interaction converts the relatively inactive nitrile into the biologically active (3-Methoxyphenyl)acetic acid.

Secondary Target (Receptor): The resulting (3-Methoxyphenyl)acetic acid, acting as an auxin analog, then interacts with the components of the auxin signaling pathway. This includes binding to auxin co-receptor complexes, which typically consist of an F-box transport inhibitor response protein (TIR1) or auxin signaling F-box protein (AFB) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, releasing auxin response factors (ARFs) and leading to the transcription of auxin-responsive genes frontiersin.org.

While this pathway is the proposed mechanism in plants, specific molecular targets for this compound in other biological systems have not been extensively characterized. In broader pharmacological contexts, the nitrile moiety can interact directly with protein targets through various non-covalent interactions, but specific receptor binding for this compound remains an area for further investigation nih.govresearchgate.net.

Table 2: Proposed Mechanism of Action in Plants

| Step | Molecule | Molecular Target / Receptor | Outcome |

| 1. Uptake & Transport | This compound | Plant tissues | Distribution of the pro-auxin |

| 2. Bioactivation | This compound | Nitrilase Enzymes | Conversion to (3-Methoxyphenyl)acetic acid |

| 3. Receptor Binding | (3-Methoxyphenyl)acetic acid | TIR1/AFB F-box proteins | Formation of a co-receptor complex |

| 4. Signal Transduction | Aux/IAA Repressor Proteins | Ubiquitin-Proteasome System | Degradation of Aux/IAA repressors |

| 5. Cellular Response | Auxin Response Factors (ARFs) | Auxin-Responsive Gene Promoters | Altered gene expression leading to growth effects |

Influence of Methoxy (B1213986) and Nitrile Functional Groups on Biological Activity

The biological activity of this compound is fundamentally determined by the interplay of its two key functional groups: the nitrile and the methoxy group.

The Nitrile Group (-C≡N): The nitrile group is essential for the compound's pro-auxin activity in plants. Its primary role is to serve as a substrate for nitrilase enzymes, which convert it into a carboxylic acid, the functional group responsible for auxin activity frontiersin.org. Beyond this, the nitrile group has several physicochemical properties that influence its biological interactions:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, allowing it to form interactions with protein residues or water molecules within an enzyme's active site nih.govresearchgate.net.

Bioisostere: In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups like carbonyls, hydroxyls, or halogens. It can mimic the size and electronic properties of these groups to optimize binding affinity and metabolic stability nih.govsioc-journal.cnresearchgate.net.

The Methoxy Group (-OCH₃): The methoxy group, positioned on the aromatic ring, modulates the electronic properties and steric profile of the molecule, which can fine-tune its biological activity.

Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring researchgate.net. The meta-positioning of the group in this compound influences this electron distribution, which can affect the molecule's interaction with enzymes and receptors.

Table 3: Contribution of Functional Groups to Biological Activity

| Functional Group | Key Properties | Influence on Biological Activity |

| Nitrile (-C≡N) | Substrate for nitrilase; Hydrogen bond acceptor; Strong dipole moment | Essential for conversion to active auxin form in plants frontiersin.org; Facilitates interaction with enzyme active sites nih.gov; Can act as a bioisostere for other functional groups researchgate.net. |

| Methoxy (-OCH₃) | Electron-donating; Modulates lipophilicity; Potential metabolic site | Affects electronic character of the aromatic ring researchgate.net; Can improve potency by interacting with protein pockets without increasing lipophilicity tandfonline.com; Influences metabolic stability and duration of action tandfonline.com. |

Advanced Spectroscopic Characterization Techniques for 3 Methoxyphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of (3-Methoxyphenyl)acetonitrile. The ¹H NMR spectrum, in particular, provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

A ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear as a complex multiplet in the downfield region, a result of their varied electronic environments due to the meta-substitution pattern of the methoxy (B1213986) and acetonitile groups. The methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group are observed as a singlet, shifted slightly downfield due to the electron-withdrawing effect of the adjacent cyano and phenyl groups. The methoxy (-OCH₃) protons also present as a sharp singlet, characteristically found in the upfield region of the spectrum. chemicalbook.com

The precise chemical shifts (δ) are crucial for confirming the substitution pattern. The integration of these signals confirms the proton count for each group, corresponding to the four aromatic protons, two methylene protons, and three methoxy protons, validating the molecular formula.

¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| ~7.25 | Multiplet | Aromatic (C₅-H) |

| ~6.85 | Multiplet | Aromatic (C₂-H, C₄-H, C₆-H) |

| 3.76 | Singlet | Methoxy (-OCH₃) |

| 3.65 | Singlet | Methylene (-CH₂CN) |

Data sourced from a 400 MHz spectrum in CDCl₃. chemicalbook.com Chemical shifts for aromatic protons are approximate due to complex splitting patterns.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. nist.govnih.gov

The most prominent and diagnostically significant peak is the sharp, intense absorption corresponding to the C≡N (nitrile) stretching vibration. This band typically appears in a relatively clean region of the spectrum, making it an excellent indicator for the presence of the cyano group. Another key feature is the C-O stretching vibration from the methoxy group, which gives rise to a strong absorption.

The spectrum also contains bands characteristic of the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) and methoxy (-CH₃) groups are observed just below 3000 cm⁻¹. The collection of these specific vibrational frequencies provides a molecular fingerprint, confirming the presence of all expected functional groups and thus the identity of the compound. nist.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (-CH₂-, -OCH₃) |

| ~2250 | C≡N Stretch | Nitrile |

| ~1600, ~1585, ~1490 | C=C Stretch | Aromatic Ring |

| ~1260, ~1040 | C-O Stretch | Aryl Ether |

Peak positions are approximate and can vary based on the sampling method (e.g., neat, gas phase). nist.gov

Near-Infrared (NIR) Spectroscopy Studies

Near-Infrared (NIR) spectroscopy, which utilizes the wavelength range from approximately 780 to 2500 nm, investigates the overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. While NIR spectra feature broader and more overlapping bands compared to mid-IR spectra, they offer distinct advantages, such as the ability to perform non-destructive analysis with minimal sample preparation.

For this compound, NIR spectra have been recorded, indicating its characterization by this technique. nih.gov The NIR spectrum of this compound is dominated by absorptions arising from the overtones of C-H stretching vibrations from the aromatic ring, the methylene group, and the methoxy group. These C-H related bands are useful for quantitative analysis and monitoring of chemical processes. Although specific assignments in NIR are complex due to band overlap, chemometric methods can be employed to extract valuable information regarding the compound's concentration and properties. The existence of reference spectra, such as those recorded on a Bruker IFS 88 instrument, is crucial for developing such analytical methods. nih.govnih.gov

Potential NIR Absorption Regions for this compound

| Wavelength Region (nm) | Potential Assignment | Corresponding Group |

| 1100 - 1250 | Second Overtone of C-H Stretch | Aromatic, Aliphatic (-CH₂-, -OCH₃) |

| 1600 - 1800 | First Overtone of C-H Stretch | Aromatic, Aliphatic (-CH₂-, -OCH₃) |

| 2100 - 2500 | Combination Bands (C-H Stretch + Bend) | Aromatic, Aliphatic (-CH₂-, -OCH₃) |

These are general regions where substituted aromatic compounds exhibit NIR absorptions.

Computational Chemistry Approaches for 3 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3-Methoxyphenyl)acetonitrile. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For the related compound 4-(methoxyphenyl acetonitrile), DFT calculations have shown a significant energy gap, which is altered upon chemical modification, demonstrating the sensitivity of these electronic properties to structural changes. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For aromatic compounds like this compound, the MEP can predict sites susceptible to electrophilic or nucleophilic attack.

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are widely used to compare the reactivity of different molecules and to understand their behavior in various chemical environments. nih.gov

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.3 to 0.6 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 6.5 to 8.2 |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons | 3.4 to 3.6 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.2 to 4.1 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 1.4 to 1.9 |

Note: The values in this table are illustrative and based on typical ranges found for similar aromatic acetonitrile (B52724) compounds in DFT studies. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules. dovepress.com

Conformational analysis is crucial for understanding the behavior of flexible molecules. This compound has rotational freedom around the single bond connecting the phenyl ring and the acetonitrile group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity and biological activity.

MD simulations also excel at modeling intermolecular interactions. By simulating this compound in a solvent box (e.g., water or acetonitrile), one can study the specific interactions between the solute and solvent molecules. nih.gov This involves analyzing properties like radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net For instance, RDFs can reveal the nature of solvation shells and the potential for hydrogen bonding between the nitrile nitrogen or methoxy (B1213986) oxygen and protic solvent molecules. Understanding these interactions is key to predicting solubility and behavior in solution. Such simulations rely on force fields, which are sets of parameters that define the potential energy of the system. researchgate.netutp.ac.paresearchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is extensively used to investigate the detailed mechanisms of chemical reactions. For this compound, theoretical studies can map out the pathways for its synthesis and subsequent transformations, such as hydrolysis.

One of the primary reactions of interest is the hydrolysis of the nitrile group to form either an amide or a carboxylic acid. chemistrysteps.comorganicchemistrytutor.comlibretexts.org Theoretical calculations, again primarily using DFT, can model the reaction pathway under both acidic and basic conditions. This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics. For example, in acid-catalyzed hydrolysis, calculations would model the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. libretexts.org

Similarly, the synthesis of this compound, often achieved via the nucleophilic substitution (SN2) reaction of 3-methoxybenzyl halide with a cyanide salt, can be studied computationally. guidechem.com Theoretical models can elucidate the stereochemistry and energy barrier of the SN2 transition state, helping to optimize reaction conditions for higher yields. Computational studies on related nitrile reactions, such as their conversion catalyzed by metal complexes, also provide frameworks for understanding the reactivity of the cyano group. rug.nlresearchgate.net

Prediction of Biological Activity through In Silico Modeling

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules, thereby accelerating drug discovery and development. nih.gov Given that this compound serves as a building block for various biologically active compounds, these predictive methods are highly relevant. lookchem.comchemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this area. QSAR models are statistical models that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. nih.govbiointerfaceresearch.com To build a QSAR model for derivatives of this compound, one would synthesize a library of related compounds, measure their biological activity (e.g., inhibitory concentration, IC50), and then use computational software to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A mathematical relationship is then established between these descriptors and the observed activity. A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. jmaterenvironsci.comnih.gov

Molecular docking is another powerful in silico technique that predicts how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. ijpsonline.com If a potential protein target is identified, molecular docking can be used to predict the binding mode and affinity of this compound or its derivatives. The process involves generating multiple conformations of the ligand within the protein's binding site and scoring them based on their interaction energies. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. mdpi.com

Environmental and Sustainability Aspects of 3 Methoxyphenyl Acetonitrile

Green Chemistry Principles in Synthesis and Application

The industrial production and use of any chemical compound carry an environmental footprint. Applying green chemistry principles to the lifecycle of (3-Methoxyphenyl)acetonitrile is crucial for mitigating this impact. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent use is a primary contributor to the environmental impact of chemical manufacturing. In the synthesis of this compound, particularly through the common route involving the reaction of 3-methoxybenzyl chloride and sodium cyanide, solvents like acetone (B3395972) or water are employed. chemicalbook.com Green chemistry practices emphasize not only the selection of less hazardous solvents but also their efficient recovery and recycling.

One documented strategy in the production of this compound is the distillation and recycling of the acetone mother liquor after the product has been separated. chemicalbook.com Industrial applications of this distillation process can achieve high efficiency, reclaiming over 95% of the acetone used, which significantly reduces fresh solvent consumption and waste disposal costs.

Furthermore, waste management strategies for byproducts align with green chemistry goals. For instance, the aqueous cyanide waste stream generated during synthesis can be treated effectively. A key method involves collecting the cyanide-containing aqueous layer and treating it in a pressurized autoclave with sodium hydroxide (B78521) at high temperatures (130-140°C). chemicalbook.com This process regenerates sodium cyanide, allowing it to be reused in the synthesis, thereby creating a closed-loop system that minimizes hazardous waste and recovers a valuable reagent.

Table 1: Green Chemistry Strategies in this compound Synthesis

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Solvent Recovery | Distillation of the acetone mother liquor post-reaction for reuse. chemicalbook.com | Reduces consumption of virgin solvent and minimizes solvent waste. |

| Reagent Regeneration | Treatment of aqueous cyanide waste with sodium hydroxide under heat and pressure to recover sodium cyanide. | Minimizes hazardous cyanide waste and conserves a key raw material, promoting a circular economy. |

| Alternative Catalysis | Biocatalytic methods using aldoxime dehydratases offer a cyanide-free route under mild, aqueous conditions. mdpi.comresearchgate.net | Avoids toxic reagents like hydrogen cyanide, reduces energy consumption, and uses water as a benign solvent. |

Traditional chemical syntheses for nitriles can be energy-intensive, often requiring high temperatures to proceed efficiently. researchgate.netnih.gov For example, the dehydration of fatty amides to fatty nitriles may require temperatures around 300°C. nih.gov The synthesis of this compound via nucleophilic substitution is typically conducted at more moderate elevated temperatures, such as 75-85°C, to facilitate the reaction. chemicalbook.com While lower than some industrial nitrile syntheses, this still represents a significant energy input that must be optimized for sustainable production.

Key parameters that are manipulated to improve efficiency include temperature, solvent, and reactant ratios. The adoption of advanced manufacturing technologies like continuous flow reactors can offer superior control over these parameters, leading to more consistent product quality and improved energy efficiency compared to traditional batch processing.

A significant advancement in green nitrile synthesis is the development of biocatalytic methods. Enzymes such as aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild conditions, often at low temperatures (<10 °C) and in aqueous media. mdpi.com This approach represents a substantial improvement in energy efficiency and avoids the harsh conditions and toxic reagents associated with many conventional chemical routes. mdpi.comresearchgate.net

This compound has demonstrated phytotoxic, or herbicidal, properties. nih.gov This positions it as a potential natural herbicide, offering an alternative to synthetic chemical herbicides. Synthetic herbicides, while effective, are associated with significant environmental risks, including weed resistance, soil and water contamination, and adverse effects on non-target organisms and biodiversity. mdpi.comnih.govbeyondpesticides.org

As a natural phytotoxin, this compound inhibits the radicle elongation of weeds like velvetleaf (Abutilon theophrasti). nih.gov In contrast, synthetic herbicides used to control velvetleaf, such as acifluorfen (B165780) and bentazon, can persist in the environment and their efficacy and environmental impact are influenced by various conditions. nih.govresearchgate.net Natural herbicides often have lower toxicity to non-target species and tend to degrade more rapidly in the environment compared to their synthetic counterparts, which can accumulate in soil and water. mdpi.com The use of a naturally derived compound like this compound could align with more sustainable agricultural practices by reducing the reliance on persistent synthetic chemicals. mdpi.com

Table 2: Comparative Analysis of this compound and Synthetic Herbicides

| Characteristic | This compound (Natural Herbicide) | Synthetic Herbicides (e.g., Atrazine, Glyphosate, Acifluorfen) |

|---|---|---|

| Source | Natural product from Meadowfoam (Limnanthes alba) seed meal. nih.govnih.gov | Chemical synthesis from petroleum-based feedstocks. mdpi.com |

| Mode of Action | Phytotoxin; inhibits radicle elongation. nih.gov | Varies; includes inhibition of photosynthesis, amino acid production, or cell division. epa.gov |

| Environmental Persistence | Generally expected to be lower; biodegradable. mdpi.com | Can be high, leading to accumulation in soil and water. mdpi.comnih.gov |

| Impact on Biodiversity | More targeted effects are possible, but requires further study. | Can harm non-target plants, beneficial insects, and soil microorganisms, reducing biodiversity. beyondpesticides.orgepa.gov |

| Weed Resistance | Less documented, potentially lower risk due to novel modes of action. | A significant and growing problem in global agriculture. mdpi.com |

Natural Occurrence and Ecological Role of this compound (e.g., from Meadowfoam Seedmeal)

This compound is not just a synthetic compound; it is also found in nature. It has been identified as a naturally occurring substance in meadowfoam (Limnanthes alba) and Lepidium meyenii. nih.gov Its most well-documented source is the seed meal of meadowfoam, which is the material left after oil has been extracted from the seeds. nih.gov

Meadowfoam seed meal contains high levels of a glucosinolate called glucolimnanthin (B218448). oregonstate.edu When the plant tissue is damaged, an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into various breakdown products. frontiersin.orgresearchgate.net Depending on the conditions, such as the presence of certain ions, the degradation of glucolimnanthin can yield this compound, among other compounds like 3-methoxybenzyl isothiocyanate. oregonstate.edu

The ecological role of this compound is that of a phytotoxin or allelochemical. nih.gov Allelochemicals are compounds released by a plant that can influence the growth, survival, and reproduction of other organisms. In the case of meadowfoam, the release of this compound into the surrounding environment can inhibit the germination and growth of competing plants. Research has demonstrated its effectiveness in inhibiting the radicle elongation of both velvetleaf and wheat (Triticum aestivum), with 50% inhibition (I50) occurring at concentrations of approximately 4 x 10⁻⁴ M for velvetleaf and 7 x 10⁻⁴ M for wheat. nih.gov This natural herbicidal activity is a key part of the plant's defense and competitive strategy in its ecosystem.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-Methoxyphenyl)acetonitrile?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents such as tetrahydrofuran (THF) or acetonitrile are documented. These methods often involve intermediates like 3-methoxyphenyl derivatives and require purification via chromatography or recrystallization .

Q. What chromatographic techniques are suitable for detecting this compound in complex matrices?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with mass spectrometry (MS) are widely used. For instance, GC-FID with factorial design optimization (e.g., adjusting injection volume, oven temperature, and carrier gas flow rate) improves resolution and reduces analysis time. Validation parameters like retention time reproducibility and signal-to-noise ratios should be rigorously tested .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Cold storage (0–6°C) in tightly sealed containers to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion releases toxic gases like hydrogen cyanide (HCN) .

- PPE : Wear impervious suits, gloves, and self-contained respirators during spills or large-scale handling .

Advanced Research Questions

Q. How can factorial design optimize chromatographic separation of this compound from structurally similar compounds?

- Methodological Answer : A two-level full factorial design evaluates factors like column temperature, mobile phase composition, and flow rate. Central composite designs (CCD) or response surface methodology (RSM) can model interactions between variables (e.g., ethanol/acetonitrile ratios in mobile phases). Robustness testing via Student’s t-test (α = 0.05) ensures method reproducibility under slight parameter variations .

Q. How do researchers assess impurity profiles of this compound using HPLC?

- Methodological Answer : Impurities are quantified via reversed-phase HPLC with UV detection. A validated protocol involves:

- Sample Prep : Dissolving the compound in acetonitrile/water mixtures (e.g., 6.5 mL acetonitrile in 50 mL total volume) to mimic real matrices .

- Column Selection : C18 columns with gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) enhance separation of polar byproducts .

- Validation : System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure compliance with ICH guidelines .

Q. What strategies improve the stability of this compound in solution during long-term studies?

- Methodological Answer :

- Solvent Choice : Use anhydrous acetonitrile or THF to minimize hydrolysis. Buffered solutions (e.g., 0.1% ammonium acetate) reduce pH-driven degradation .

- Temperature Control : Storage at −20°C in amber vials prevents photolytic and thermal decomposition .

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v can suppress oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。